(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial intermediate in the synthesis of Ibrutinib [, , ]. Ibrutinib, also known by its chemical name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK plays a critical role in B cell receptor signaling, making it a valuable target for treating B cell malignancies and autoimmune diseases [, , ].
The synthesis of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Mitsunobu reaction [, ]. The starting materials are 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) and (S)-1-Boc-3-hydroxypiperidine (SM2) [, ].
The Mitsunobu reaction is conducted in the presence of a phosphine reagent, like triphenylphosphine, and an azodicarboxylate reagent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) [, ]. This reaction facilitates the formation of a new C-N bond between the pyrazolo[3,4-d]pyrimidine core and the piperidine ring, resulting in the desired (R)-enantiomer [, ].
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo further chemical transformations, with the most notable being the reaction with acrylic anhydride [, ]. This reaction leads to the formation of Ibrutinib, where an acrylamide group is introduced at the piperidine nitrogen [, ].
The acrylamide group is crucial for Ibrutinib's irreversible binding to BTK through a Michael addition reaction with a cysteine residue in the enzyme's active site [, ]. This irreversible binding contributes to its prolonged pharmacological activity.
While (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine itself might possess some inhibitory activity against BTK, it serves primarily as a precursor to Ibrutinib []. Ibrutinib's mechanism of action involves irreversible inhibition of BTK by forming a covalent bond with cysteine 481 in the enzyme's active site [, ]. This covalent modification prevents BTK from phosphorylating downstream signaling molecules involved in B cell activation and survival, ultimately inhibiting B cell proliferation and function [, ].
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3